molecular formula C10H15FN2 B6228689 1-(5-fluoropyridin-3-yl)-3-methylbutan-1-amine CAS No. 1249898-70-1

1-(5-fluoropyridin-3-yl)-3-methylbutan-1-amine

Cat. No.: B6228689
CAS No.: 1249898-70-1
M. Wt: 182.24 g/mol
InChI Key: UQLHFIJNGMDKDS-UHFFFAOYSA-N
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Description

The compound “1-(5-fluoropyridin-3-yl)-3-methylbutan-1-amine” is an organic molecule that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring in this compound is substituted at the 5-position with a fluorine atom . The rest of the molecule consists of a butyl chain with a methyl group at the 3-position and an amine group at the end .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine ring, as a part of an aromatic system, would contribute to the stability of the molecule. The presence of the electronegative fluorine atom could influence the electronic distribution within the molecule .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information or studies on this compound, it’s not possible to provide details on its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information on this compound, it’s not possible to provide detailed safety and hazard information .

Future Directions

The study of new and complex organic compounds like “1-(5-fluoropyridin-3-yl)-3-methylbutan-1-amine” can lead to the discovery of new reactions, synthesis methods, and potentially useful bioactive compounds. Future research could focus on the synthesis, characterization, and study of the properties and potential applications of this compound .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(5-fluoropyridin-3-yl)-3-methylbutan-1-amine involves the introduction of a fluorine atom onto a pyridine ring, followed by the addition of a butylamine group to the resulting compound.", "Starting Materials": [ "3-pyridinecarboxaldehyde", "5-fluorobromobenzene", "methylbutylamine", "potassium carbonate", "copper(I) iodide", "copper(II) sulfate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 5-fluoropyridine-3-carbaldehyde by reacting 3-pyridinecarboxaldehyde with 5-fluorobromobenzene in the presence of potassium carbonate and copper(I) iodide in diethyl ether.", "Step 2: Reduction of 5-fluoropyridine-3-carbaldehyde to 5-fluoropyridin-3-ol using sodium borohydride in methanol.", "Step 3: Conversion of 5-fluoropyridin-3-ol to 5-fluoropyridin-3-yl chloride using thionyl chloride in diethyl ether.", "Step 4: Reaction of 5-fluoropyridin-3-yl chloride with methylbutylamine in the presence of copper(II) sulfate in methanol to yield 1-(5-fluoropyridin-3-yl)-3-methylbutan-1-amine.", "Step 5: Purification of the final product by recrystallization from methanol and treatment with hydrochloric acid and sodium hydroxide to obtain the desired salt form." ] }

CAS No.

1249898-70-1

Molecular Formula

C10H15FN2

Molecular Weight

182.24 g/mol

IUPAC Name

1-(5-fluoropyridin-3-yl)-3-methylbutan-1-amine

InChI

InChI=1S/C10H15FN2/c1-7(2)3-10(12)8-4-9(11)6-13-5-8/h4-7,10H,3,12H2,1-2H3

InChI Key

UQLHFIJNGMDKDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1=CC(=CN=C1)F)N

Purity

95

Origin of Product

United States

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